molecular formula C8H9N3 B13935591 3-ethyl-1H-pyrazolo[3,4-b]pyridine

3-ethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13935591
M. Wt: 147.18 g/mol
InChI Key: NZYONWRHZORBON-UHFFFAOYSA-N
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Description

3-ethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-phenylpyrazole with an unsaturated ketone in the presence of a catalyst such as ZrCl4. This reaction proceeds through a cyclization mechanism to form the desired pyrazolopyridine structure .

Another method involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid. This method is efficient and yields high-purity products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent selection, temperature control, and catalyst recycling are critical factors in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-ethyl-1H-pyrazolo[3,4-b]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring, with an ethyl group at the 3-position of the pyrazole moiety. It belongs to the class of pyrazolo[3,4-b]pyridines, known for diverse biological activities and potential therapeutic applications.

Pharmaceuticals

Due to their biological activities, this compound and other pyrazolo[3,4-b]pyridines have potential therapeutic applications. Pyrazolo[3,4-b]pyridine derivatives have been investigated for various biological activities.

Alzheimer’s Disease Research

Pyrazolo[3,4-b]pyridines show potential in developing amyloid plaque probes for Alzheimer’s disease (AD) diagnosis . Dimethylamino- and pyrene-substituted compounds demonstrate high and selective binding to amyloid plaques in Alzheimer’s disease patient brain slices upon fluorescent confocal microscopy observation .

Other Potential Applications

Pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds have uses in drug development . Pyrazolo[3,4-b]pyridine compounds can be used as PDE4 inhibitors .

Comparison with Structurally Similar Compounds

Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific ethyl substitution pattern, which may influence its solubility and interaction profiles compared to other derivatives.

Compound NameStructure FeaturesBiological Activity
1-Methyl-1H-pyrazolo[3,4-b]pyridineMethyl group at position 1Antimicrobial and antitumor activity
5-Methyl-1H-pyrazolo[3,4-b]pyridineMethyl group at position 5GSK-3 inhibition
1-(Phenyl)-1H-pyrazolo[3,4-b]pyridinePhenyl substitution at position 1Anticancer properties
6-Ethyl-1H-pyrazolo[3,4-b]pyridineEthyl group at position 6Potential neuroprotective effects

Mechanism of Action

The mechanism of action of 3-ethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

3-ethyl-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-7-6-4-3-5-9-8(6)11-10-7/h3-5H,2H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYONWRHZORBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=CC=NC2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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